molecular formula C14H8N2O3S2 B12481405 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole CAS No. 81245-06-9

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole

Cat. No.: B12481405
CAS No.: 81245-06-9
M. Wt: 316.4 g/mol
InChI Key: YBKRSLIBNIADDB-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole is a complex organic compound that features both benzothiazole and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 1,2-benzothiazole-3-thiol with 2-chlorobenzoxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The benzoxazole and benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]propanoic acid
  • 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]benzoic acid

Uniqueness

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole is unique due to the combination of benzothiazole and benzoxazole rings, which imparts distinct chemical and physical properties. This structural uniqueness allows for diverse applications and reactivity compared to other similar compounds.

Properties

CAS No.

81245-06-9

Molecular Formula

C14H8N2O3S2

Molecular Weight

316.4 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanyl)-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C14H8N2O3S2/c17-21(18)12-8-4-1-5-9(12)13(16-21)20-14-15-10-6-2-3-7-11(10)19-14/h1-8H

InChI Key

YBKRSLIBNIADDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)SC3=NC4=CC=CC=C4O3

Origin of Product

United States

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